molecular formula C14H17NO2 B2401825 3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione CAS No. 145704-80-9

3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione

Cat. No.: B2401825
CAS No.: 145704-80-9
M. Wt: 231.295
InChI Key: ADMUDBDDWUZHPO-JTQLQIEISA-N
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Description

3,3-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is a chemical compound with the molecular formula C14H17NO2. It is known for its unique structure, which includes a pyrrolidine ring substituted with a phenylethyl group and two methyl groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione typically involves the reaction of 3,3-dimethylpyrrolidine-2,4-dione with (1R)-1-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3,3-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpyrrolidine-2,4-dione: Lacks the phenylethyl group but shares the pyrrolidine and dimethyl structure.

    1-Phenylethylpyrrolidine-2,4-dione: Similar structure but without the dimethyl substitution.

Uniqueness

3,3-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is unique due to its combination of a phenylethyl group and two methyl groups on the pyrrolidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

3,3-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione, also known by its CAS number 145704-80-9, is a compound with significant potential in various biological applications. Its unique molecular structure, characterized by a pyrrolidine ring with a phenylethyl group and two methyl groups, positions it as an interesting subject for research in medicinal chemistry and pharmacology.

Basic Information

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.29 g/mol
  • IUPAC Name : (R)-3,3-Dimethyl-1-(1-phenylethyl)pyrrolidine-2,4-dione
  • CAS Number : 145704-80-9

Structural Features

The compound features a pyrrolidine ring that contributes to its biological activity. The presence of the phenylethyl group enhances lipophilicity, potentially influencing its interaction with biological membranes and receptors.

Research indicates that this compound may exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in certain diseases.
  • Antimicrobial Properties : Preliminary data indicate potential antimicrobial activity against various pathogens, although further studies are needed to fully elucidate these effects.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study assessed the compound's effect on the Type III secretion system (T3SS) in C. rodentium, showing a significant reduction in secretion at concentrations around 50 μM. This suggests potential applications in treating bacterial infections by targeting secretion mechanisms critical for virulence .
  • Antimicrobial Activity :
    • In vitro assays demonstrated that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition, antimicrobial
3,3-Dimethylpyrrolidine-2,4-dioneLacks phenylethyl groupLimited biological activity
1-Phenylethylpyrrolidine-2,4-dioneSimilar structure without dimethyl substitutionModerate activity

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3,3-dimethylpyrrolidine-2,4-dione with (1R)-1-phenylethylamine under controlled conditions. This process can be optimized for yield and purity using various solvents and catalysts .

Applications in Research

Due to its unique properties, this compound is utilized as a building block in organic synthesis and has potential applications in drug discovery and development. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Properties

IUPAC Name

3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10H,9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMUDBDDWUZHPO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)C(C2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(=O)C(C2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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